N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide
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Overview
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is a chemical compound with diverse applications in scientific research. Its structure consists of a cyclohexyl group substituted with a pyrazinyl moiety through an oxy linkage, and an isoxazole ring attached via a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazin-2-yloxy group through the reaction of pyrazine with an appropriate haloalkane.
Coupling the pyrazin-2-yloxy group to the cyclohexyl ring via a nucleophilic substitution reaction.
Introduction of the isoxazole-5-carboxamide moiety using cyclization and amidation reactions.
Industrial Production Methods: Industrial synthesis might involve similar steps but on a larger scale, using optimized catalysts and conditions to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized under harsh conditions, resulting in the cleavage of its functional groups.
Reduction: Reduction reactions may target specific moieties, potentially leading to the hydrogenation of the isoxazole ring.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazinyl and isoxazole rings.
Common Reagents and Conditions:
Oxidation: Often performed using strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Utilization of alkyl halides or other suitable leaving groups under various solvent conditions.
Major Products Formed:
Depending on the conditions and reagents used, the reactions can yield various products, such as different substituted derivatives or fragments of the original molecule.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide is widely used in:
Chemistry: As a precursor in the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: In studies investigating its biological activity, particularly its effects on cellular functions and pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Mechanism and Molecular Targets:
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.
Its mechanism may involve binding to active sites, modulating activity, or altering signal transduction pathways.
Pathways Involved:
The exact pathways can vary depending on the specific application, but typically involve key biochemical processes affected by the compound's presence.
Comparison with Similar Compounds
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-5-carboxamide stands out due to its distinct cyclohexyl-isoxazole linkage.
Similar compounds include other isoxazole derivatives and pyrazinyl-substituted cyclohexyl compounds, which share some structural motifs but differ in overall configuration and functional groups.
While this might sound like a thrilling exposé, it's key to note that some synthesis details, biological implications, and commercial uses are carefully regulated in research environments to ensure safety and efficacy. Curious to explore further? Happy to dive deeper into any specific area of this compound!
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(12-5-6-17-21-12)18-10-1-3-11(4-2-10)20-13-9-15-7-8-16-13/h5-11H,1-4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVDSVDILJKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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